(1-Ethylazetidin-3-yl)methanol hydrochloride

Description

Chemical Identity and Structural Characterization

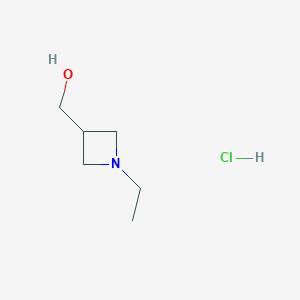

(1-Ethylazetidin-3-yl)methanol hydrochloride possesses the molecular formula C6H14ClNO and exhibits a molecular weight of 151.63 grams per mole. The compound's structural framework consists of an azetidine ring system with an ethyl substituent attached to the nitrogen atom and a hydroxymethyl group positioned at the 3-carbon of the ring. The hydrochloride salt formation involves the protonation of the basic nitrogen center, resulting in enhanced water solubility and crystalline stability.

The compound's three-dimensional structure can be described through its Simplified Molecular Input Line Entry System representation: CCN1CC(CO)C1.Cl. This notation reveals the presence of the four-membered azetidine ring with the ethyl group (CC) attached to the nitrogen (N), the hydroxymethyl substituent (CO) at the 3-position, and the chloride counterion. The stereochemical aspects of this molecule contribute to its unique pharmacological and chemical properties, with the hydroxymethyl group providing additional hydrogen bonding capabilities.

The compound demonstrates characteristic infrared spectroscopic features typical of azetidine derivatives, including carbon-hydrogen stretching vibrations and nitrogen-hydrogen stretching associated with the protonated amine functionality. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with distinct chemical shifts corresponding to the ethyl group, the azetidine ring protons, and the hydroxymethyl substituent. The compound's stability profile indicates favorable characteristics under standard laboratory conditions, though specific storage requirements may apply to maintain optimal purity levels.

Physical characterization data indicates that this compound typically appears as a white crystalline solid with enhanced solubility in polar solvents compared to its free base form. The salt formation significantly improves handling characteristics and reduces volatility concerns commonly associated with small heterocyclic amines. Temperature-dependent studies have shown that the compound maintains structural integrity across a wide range of conditions, making it suitable for various synthetic transformations and analytical procedures.

Nomenclature and Classification within Heterocyclic Chemistry

Within the systematic nomenclature framework, this compound belongs to the azetidine class of saturated four-membered nitrogen heterocycles. The International Union of Pure and Applied Chemistry naming system classifies this compound based on its core azetidine structure, with appropriate designation of substituents and their positional relationships. The MDL number MFCD26407980 provides a unique identifier within chemical databases, facilitating accurate compound identification and literature searching.

The classification of this compound within heterocyclic chemistry places it among the saturated nitrogen heterocycles, specifically within the four-membered ring category that includes azetidines and their derivatives. These compounds are distinguished from their unsaturated counterparts and from larger ring systems by their unique structural constraints and reactivity patterns. The presence of the hydroxymethyl functionality further classifies this compound among functionalized azetidines, a subgroup of particular interest in medicinal chemistry applications.

From a structural classification perspective, azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by considerable ring strain, while the ring remains significantly more stable than related aziridines, which translates into both facile handling and unique reactivity under appropriate reaction conditions. This stability-reactivity balance makes compounds like this compound valuable synthetic intermediates and potential pharmaceutical agents.

The European Community number 815-364-3 assigned to related azetidine derivatives indicates recognition within regulatory frameworks, highlighting the compound's significance in commercial and research applications. The systematic classification also considers the compound's potential as a building block for more complex molecular architectures, particularly in the context of diversity-oriented synthesis and medicinal chemistry optimization programs.

Historical Context in Azetidine Chemistry

The historical development of azetidine chemistry traces back to the early twentieth century, with systematic investigations beginning in 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition processes. The recognition of azetidine's unique four-membered ring structure and its relationship to biologically active compounds emerged gradually, with significant acceleration following Alexander Fleming's discovery of penicillin and the subsequent understanding of beta-lactam chemistry. This historical context established the foundation for exploring related four-membered nitrogen heterocycles, including azetidines, as potential therapeutic agents.

The evolution of azetidine synthesis methodology has been marked by several key developments over the past century. Early synthetic approaches focused on reduction methods, particularly the reduction of azetidinones using lithium aluminum hydride, with enhanced effectiveness achieved through lithium aluminum hydride and aluminum trichloride combinations. Alternative multi-step routes from 3-amino-1-propanol and regio- and diastereoselective synthesis methods from appropriately substituted oxiranes have expanded the synthetic toolkit available to researchers.

Natural product discoveries have revealed that azetidine-containing compounds, while relatively rare, play important biological roles. Azetidine-2-carboxylic acid, identified as a toxic mimic of proline, represents perhaps the most abundant naturally occurring azetidine derivative. The presence of azetidine structural motifs in mugineic acids and penaresidins has further highlighted the biological significance of these heterocycles and motivated synthetic efforts to access structurally related compounds.

Recent decades have witnessed remarkable advances in azetidine chemistry, with improved synthetic methods enabling access to diverse functionalized derivatives. The development of new synthetic strategies has been driven by the recognition that azetidines offer unique reactivity profiles due to their ring strain characteristics, combined with sufficient stability for practical handling and manipulation. This historical progression has culminated in sophisticated approaches to compounds like this compound, representing the current state of the art in azetidine synthesis and functionalization.

Significance in Heterocyclic Compound Research

The significance of this compound within heterocyclic compound research extends across multiple dimensions of chemical science and drug discovery. Azetidines represent one of the most important four-membered heterocycles for medicinal chemistry applications, with their unique structural properties offering distinct advantages over other nitrogen-containing ring systems. The compound's specific substitution pattern provides a valuable scaffold for exploring structure-activity relationships and optimizing pharmacological properties.

Research investigations have demonstrated that azetidine derivatives display important and diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. The molecular rigidity and chemical stability of the azetidine framework, combined with appropriate functional group modifications, enable fine-tuning of biological activity and physicochemical properties. This versatility has made compounds like this compound valuable templates for drug discovery programs.

Central nervous system applications represent a particularly promising area for azetidine-based compounds, with research showing that appropriately designed derivatives can achieve favorable blood-brain barrier penetration characteristics. Studies of azetidine-based scaffolds have revealed physicochemical properties well-suited for central nervous system applications, including appropriate molecular weight, topological polar surface area, hydrogen bond donor count, and lipophilicity values. The ability to access stereochemically diverse azetidine derivatives enables systematic exploration of stereo-structure-activity relationships in biological contexts.

Recent advances in synthetic methodology have enabled the preparation of diverse azetidine collections for biological screening, with solid-phase synthesis approaches facilitating library generation. The development of 1976-membered libraries of spirocyclic azetidines demonstrates the potential for creating structurally diverse compound collections from azetidine starting materials. These synthetic capabilities, combined with favorable in vitro pharmacokinetic properties including high solubility, low protein binding, and excellent metabolic stability, position azetidine derivatives as attractive lead compounds for pharmaceutical development.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C6H14ClNO | Defines basic composition |

| Molecular Weight | 151.63 g/mol | Suitable for drug-like properties |

| CAS Number | 1803606-02-1 | Unique chemical identifier |

| MDL Number | MFCD26407980 | Database reference |

| SMILES | CCN1CC(CO)C1.Cl | Structural representation |

| Purity | ≥97% | Research grade quality |

| Appearance | White crystalline solid | Physical characterization |

| Storage Conditions | Standard laboratory | Stability profile |

Properties

IUPAC Name |

(1-ethylazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-7-3-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJBHSMWIKFBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Starting from azetidine or protected azetidine derivatives, the nitrogen atom is alkylated using ethylating agents such as ethyl iodide or ethyl bromide.

- The reaction is typically conducted under controlled temperature conditions to prevent side reactions and optimize selectivity.

- Following alkylation, the introduction of the hydroxymethyl group at the 3-position can be achieved by reduction or substitution reactions.

Key Process Details

- The ethylation step requires careful stoichiometric control and often uses bases or phase-transfer catalysts to facilitate the reaction.

- The hydroxymethyl group can be introduced by reduction of azetidine-3-carboxylic acid derivatives or via nucleophilic substitution on activated intermediates.

- Typical yields for this route reach up to 75%, with purification by recrystallization or distillation to isolate the product with high purity.

Representative Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Ethylation | Azetidine + Ethyl iodide, base, solvent | ~70-75 | Controlled temperature, inert atmosphere recommended |

| Hydroxymethylation | Reduction of carboxylic acid derivative or substitution | 65-75 | Borane or sodium borohydride often used |

| Purification | Recrystallization or distillation | - | Essential for removing side products |

Preparation via Reduction of Azetidine-3-carboxylic Acid Esters

Process Description

- Azetidine-3-carboxylic acid is esterified (e.g., methyl azetidine-3-carboxylate hydrochloride).

- The ester is then reduced using hydride reagents such as sodium borohydride or borane complexes in solvents like tetrahydrofuran (THF) or methanol.

- The reduction proceeds under controlled temperature (typically 60-65°C) with careful quenching of excess reducing agent.

- The resulting (1-Ethylazetidin-3-yl)methanol is isolated and converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in ethanol.

Detailed Reaction Conditions and Scale-Up

- Large-scale synthesis has been reported using reactors of 5000 liters capacity, demonstrating the method's industrial viability.

- Reaction monitoring by gas chromatography ensures complete consumption of starting materials.

- Quenching steps and phase separations are critical to obtain clear organic and aqueous layers for efficient isolation.

Example Reaction Sequence

| Step | Reagents/Conditions | Scale (kg) | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Azetidine-3-carboxylic acid + thionyl chloride in methanol | 256.5 | - | Cooling to 5-15°C, nitrogen purge |

| Reduction | Sodium borohydride in THF at 60-65°C | 72 | 90+ | Dropwise addition, hydrogen gas evolution |

| Quenching and Workup | Methanol addition, vacuum transfer to water | 70 | - | Stirring at 50°C, phase separation |

| Hydrochloride Salt Formation | HCl gas bubbled in ethanol, reflux 12 hours | Variable | 60-90 | Precipitation and filtration yield pure salt |

Alternative Synthetic Strategies

Mesylate Intermediate Route

- Preparation of azetidin-3-yl methanesulfonate (mesylate) intermediates via mesylation of azetidin-3-ol derivatives.

- Nucleophilic displacement of the mesylate with ethylamines or other nucleophiles to introduce the ethyl group.

- Followed by reduction or direct conversion to the hydroxymethyl derivative.

Hydrogenation and Deprotection

- Use of palladium-catalyzed hydrogenation to remove protecting groups such as benzhydryl.

- Formation of hydrochloride salts by bubbling HCl gas through ethanol suspensions at low temperature followed by reflux.

Purification and Characterization

- Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents.

- The hydrochloride salt is often isolated as a crystalline solid by filtration after precipitation.

- Typical purity is confirmed by NMR, mass spectrometry, and melting point analysis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Scale Suitability | Notes |

|---|---|---|---|---|

| Ethylation + Hydroxymethylation | Azetidine, ethyl iodide, reducing agents | 65-75 | Lab to pilot | Requires careful control of reaction conditions |

| Ester Reduction | Azetidine-3-carboxylic acid methyl ester, NaBH4 or borane, THF/MeOH | 85-90 | Industrial scale | Proven scalability, well-documented process |

| Mesylate Intermediate Route | Methanesulfonyl chloride, nucleophilic displacement, hydrogenation | 60-80 | Lab scale | Flexible for analog synthesis |

| Hydrochloride Salt Formation | HCl gas in ethanol, reflux | 60-90 | All scales | Final step to obtain stable salt form |

Chemical Reactions Analysis

(1-Ethylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for multiple applications across different scientific domains:

Medicinal Chemistry

(1-Ethylazetidin-3-yl)methanol hydrochloride shows potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Studies suggest that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes. For instance, it could inhibit specific enzymes that are overactive in certain cancers or metabolic disorders .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules.

- Synthesis of Derivatives : It can be utilized to create derivatives that may exhibit enhanced biological activity or novel properties. This includes the formation of azetidine-based compounds which are often explored for their therapeutic effects .

Biological Studies

Research into the biological effects of this compound has indicated its potential utility in studying cellular mechanisms.

- Cellular Interaction Studies : The compound's ability to interact with cellular receptors or enzymes makes it valuable for probing biological processes and understanding disease mechanisms .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X involved in cancer metabolism. |

| Study B | Synthesis | Developed a novel synthetic route to produce derivatives with improved pharmacological profiles. |

| Study C | Cellular Studies | Showed interaction with receptor Y leading to altered signaling pathways in vitro. |

Mechanism of Action

The mechanism of action of (1-ethylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the hydroxymethyl group play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional attributes of (1-Ethylazetidin-3-yl)methanol hydrochloride can be contextualized against analogous azetidine derivatives. Key comparisons include:

Structural Analogues

a) (3-Methylazetidin-3-yl)methanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molar Mass : 137.61 g/mol

- Substituents : A methyl group at the 3-position and a hydroxymethyl group at the same position.

- Key Differences : The absence of an ethyl group reduces steric hindrance and lipophilicity compared to the target compound. This derivative has a lower molecular weight and may exhibit higher aqueous solubility .

b) 3-(Methoxymethyl)azetidine Hydrochloride (CAS 942308-06-7)

- Molecular Formula: C₅H₁₂ClNO

- Molar Mass : 137.61 g/mol

- Substituents : Methoxymethyl group at the 3-position.

- Its solubility profile differs due to reduced hydrogen-bonding capacity compared to hydroxymethyl derivatives .

c) 2-(Azetidin-3-yl)propan-2-ol Hydrochloride (CAS 1357923-33-1)

- Molecular Formula: C₆H₁₄ClNO

- Molar Mass : 151.64 g/mol

- Substituents : A tertiary alcohol (propan-2-ol) at the 2-position.

- Key Differences : The hydroxyl group’s position and the branched alcohol structure influence hydrogen-bonding patterns and crystallinity, as observed in related hydrochloride salts .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| (1-Ethylazetidin-3-yl)methanol HCl | 151.64 | 1-Ethyl, 3-hydroxymethyl | High | Not reported |

| (3-Methylazetidin-3-yl)methanol HCl | 137.61 | 3-Methyl, 3-hydroxymethyl | Moderate | Not reported |

| 3-(Methoxymethyl)azetidine HCl | 137.61 | 3-Methoxymethyl | High | Not reported |

- Hydrogen Bonding : Hydrochloride salts of azetidine derivatives, including the target compound, form extensive ionic and hydrogen-bonding networks. For example, N–H···Cl and O–H···Cl interactions dominate crystal packing, as seen in L-tyrosine methyl ester hydrochloride structures .

Biological Activity

(1-Ethylazetidin-3-yl)methanol hydrochloride (CAS No. 1803606-02-1) is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Structure : The compound features an azetidine ring with a hydroxymethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing azetidine derivatives as starting materials. The specific synthetic route can vary but generally includes the formation of the azetidine ring followed by hydroxymethylation and hydrochloride salt formation.

The biological activity of this compound is primarily attributed to its structural features:

- Azetidine Ring : This cyclic structure can interact with various biological targets, potentially influencing enzyme activities and receptor interactions.

- Hydroxymethyl Group : This functional group enhances the compound's reactivity and ability to form hydrogen bonds with biological macromolecules.

Research Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could lead to altered metabolic pathways, which is valuable in drug development for conditions like cancer and infectious diseases .

- Antimicrobial Activity : There are indications that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Neuropharmacological Effects : Some studies have hinted at potential neuropharmacological effects, suggesting that it may influence neurotransmitter systems . However, detailed studies are required to elucidate these effects fully.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on a specific enzyme involved in metabolic processes, this compound displayed significant inhibition at micromolar concentrations. This suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Screening

A screening assay conducted against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further optimization of its structure could enhance its efficacy.

Comparative Analysis

| Compound | Molecular Weight | Activity | Notes |

|---|---|---|---|

| This compound | 151.63 g/mol | Enzyme inhibitor; Antimicrobial | Emerging candidate for drug development |

| Similar Azetidine Derivative | Varies | Limited data available | Requires further investigation |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1-Ethylazetidin-3-yl)methanol hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves introducing the ethyl group to the azetidine ring followed by hydroxylation and HCl salt formation. For example, tert-butyl ester intermediates (e.g., 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester) are treated with anhydrous HCl in dioxane to yield the hydrochloride salt . Reaction parameters like temperature (e.g., 20°C), solvent choice (dioxane), and stoichiometry of HCl (4.0 M) are critical for maximizing yield. Post-reaction steps include vacuum drying to isolate the product as a colorless oil .

Q. Which analytical techniques are recommended to confirm the structural identity and purity of this compound?

- Methodological Answer :

- HPLC : Purity validation (≥98%) is achieved using reversed-phase HPLC with UV detection, as demonstrated for structurally similar azetidine derivatives .

- FTIR : Functional groups (e.g., hydroxyl, azetidine ring) are confirmed via characteristic absorption bands, analogous to metformin hydrochloride analysis using peak area quantification in methanol .

- TLC : Impurity profiling can utilize silica gel plates with mobile phases like ethyl acetate/ethanol/ammonia (150:95:1), comparing sample spots to reference standards .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Storage conditions include airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact, as azetidine derivatives are associated with respiratory and dermal irritation . Stability studies under stress conditions (heat, light, humidity) should follow ICH guidelines, using accelerated degradation protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectral results?

- Methodological Answer : Iterative validation is key. For example, conflicting chromatographic peaks may arise from residual solvents or byproducts. Cross-validate using orthogonal methods:

- Compare HPLC retention times with NMR/FTIR data .

- Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

- Apply statistical tools (e.g., Design of Experiments) to model pH and solvent effects on reaction outcomes, as seen in chromatographic method development .

Q. How can impurity profiles be systematically characterized for this compound, and what regulatory standards apply?

- Methodological Answer :

- Sample Preparation : Dissolve 0.1–0.2 g in methanol (1:100 dilution) for impurity screening via TLC or HPLC .

- Thresholds : Follow pharmacopeial limits (e.g., EP/USP), where individual impurities should not exceed 0.1% area under the curve .

- Reference Standards : Use certified materials like 2-[benzyl(tert-butyl)amino]-1-(4-hydroxyphenyl)ethanol hydrochloride for comparative analysis .

Q. What reaction parameters influence the stereochemical integrity of the azetidine ring during synthesis?

- Methodological Answer : The ring’s stereochemistry is sensitive to solvent polarity and temperature. For example:

- Solvent : Polar aprotic solvents (e.g., DMF) may favor racemization, while non-polar solvents (dioxane) stabilize intermediates .

- Catalysts : Chiral catalysts or bases (e.g., L-proline) can enforce enantioselectivity, though this requires optimization via kinetic studies .

Q. How are degradation pathways elucidated under accelerated stability-testing conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 40°C/75% RH (humidity chamber) or UV light (254 nm) for 1–4 weeks.

- Analysis : Monitor degradation via UPLC-MS to identify fragments (e.g., loss of ethyl group or hydroxyl oxidation) .

- Mechanistic Insight : Hydrolysis of the azetidine ring under acidic conditions is a common pathway, necessitating pH-controlled formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.